
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone is a chemical compound with the molecular formula C₈H₆Br₂ClNO and a molecular weight of 327.4 g/mol . This compound is characterized by the presence of amino, bromo, and chloro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone typically involves the bromination of 4-Amino-3-bromo-5-chlorophenyl-2-ethanone. The reaction is carried out in chloroform with a catalytic amount of potassium iodide and tertiary butyl amine at low temperatures (0-5°C) for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its exact mechanism are still ongoing.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-bromo-5-chlorophenyl-2-ethanone: A precursor in the synthesis of 4-Amino-3-bromo-5-chlorophenyl-2-bromoethanone.
4-Amino-3-bromo-5-chlorophenyl-2-chloroethanone: Another halogenated derivative with similar properties.
Properties
Molecular Formula |
C8H6Br2ClNO |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone |
InChI |
InChI=1S/C8H6Br2ClNO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 |
InChI Key |
JRLVTGRWQCKOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
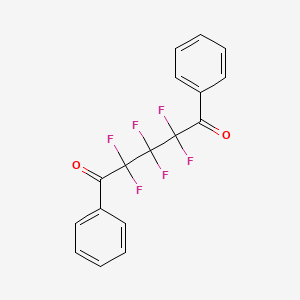

![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
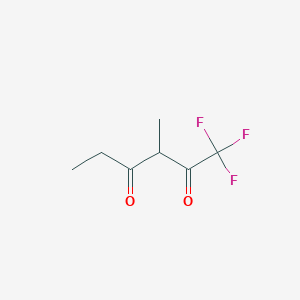
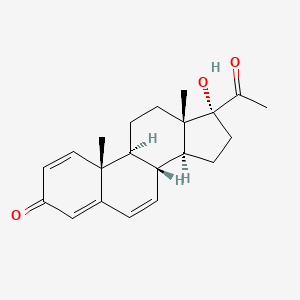
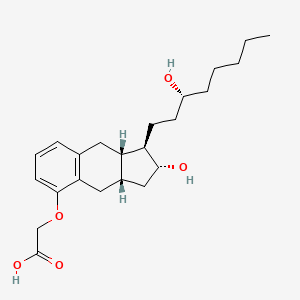

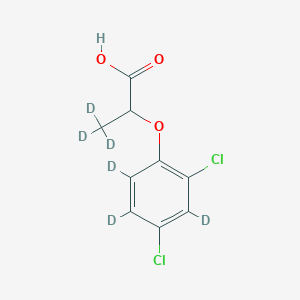
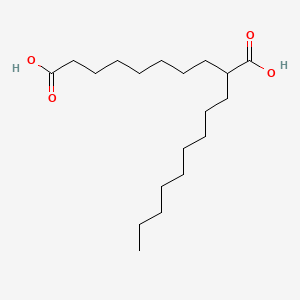
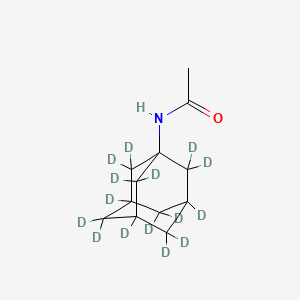
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
